molecular formula C14H20N2O3 B104208 Feruloylputrescine CAS No. 501-13-3

Feruloylputrescine

Cat. No. B104208
CAS RN: 501-13-3
M. Wt: 264.32 g/mol
InChI Key: SFUVCMKSYKHYLD-FNORWQNLSA-N
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Description

Feruloylputrescine: Description and Analysis

Isolation and Identification Feruloylputrescine (FP) is a nitrogenous base identified in citrus fruits, such as grapefruit, and is known for its pharmacological properties. It was originally named subaphylline and has been found in the leaves and juice of grapefruit, Citrus paradisi Macf. This compound has been previously reported in the unrelated plant, Salsola subaphylla, but its presence in citrus represents a novel finding .

Synthesis Analysis The total synthesis of N,N'-diferuloyl-putrescine, a related compound to FP, has been achieved through a condensation reaction of ferulic acid with 1,4-diaminobutane. This synthesis process was confirmed by various spectroscopic methods, including 1H NMR, 13C NMR, and IR, ensuring the accuracy of the compound's structure .

Molecular Structure Analysis In maize kernels, diferuloylputrescine, a ferulic acid amide, has been identified and incorporated into the lignin polymer. This discovery was made possible through 2D NMR and comparison with a synthesized standard. The structure of diferuloylputrescine was found to be involved in radical coupling reactions within the lignin, indicating a complex molecular interaction within the plant's cell walls .

Physical and Chemical Properties Analysis The physical and chemical properties of FP have been studied in the context of its effects on smooth muscles. FP, as a component of pollen-extract, was found to inhibit the contraction of urethral smooth muscles in mice in a non-competitive manner. This suggests that FP and its derivatives can influence muscle contraction, which may have implications for urinary discharge in vivo . Additionally, the isomerization of FP in orange juice exposed to light was investigated, revealing that trans-FP isomerizes to cis-FP during storage. This reversible isomerization process indicates that FP's physical properties are sensitive to light exposure, which could affect the quality of citrus fruit products .

Scientific Research Applications

Polyamine Involvement in Plant Physiology

Feruloylputrescine, a putrescine conjugate, is noted for its significant roles in various physiological processes in citrus plants. It is involved in somatic embryogenesis, root system formation, plant growth, and other developmental processes. The exact mechanisms and roles of feruloylputrescine in these processes are not entirely understood, but its involvement in metabolic, genetic, and molecular aspects of citrus physiology is evident (Killiny & Nehela, 2020).

Antioxidant and Neuroprotective Properties

Studies have highlighted the antioxidant and neuroprotective properties of phenylpropanoids like feruloylputrescine. These properties are of interest for potential uses in nutraceuticals and pharmaceuticals, particularly for protecting the cardiovascular system and preventing neurodegenerative diseases (Cunha et al., 2019).

Polyamines in Stress Resistance

Research has explored the roles of polyamines, including feruloylputrescine, in improving plant abiotic stress resistance. These compounds are known to have positive effects on enzyme and membrane integrity and play roles in mediating osmotic adjustment in plants grown under stress conditions. The application of polyamines has shown significant increases in growth and final crop yield under environmental stresses (Ashraf & Foolad, 2007).

Dietary Intake and Pharmacokinetic Properties

Feruloylputrescine is an abundant dietary antioxidant, and its impact on health is linked to its intake and pharmacokinetic properties. Research has shown that it can be absorbed along the entire gastrointestinal tract and metabolized mainly by the liver. Understanding its absorption, metabolism, and impact on human health is crucial (Zhao & Moghadasian, 2008).

properties

IUPAC Name

(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUVCMKSYKHYLD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904144
Record name Feruloylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Feruloylputrescine

CAS RN

501-13-3, 91000-11-2
Record name Feruloylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Feruloylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Feruloylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FERULOYLPUTRESCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HM10B75D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
628
Citations
RA Moreau, A Nuñez, V Singh - Lipids, 2001 - Wiley Online Library
Extraction of corn bran or corn fiber with polar solvents such as methylene chloride, ethanol or chloroform/methanol yielded common lipids and two unknown high‐performance liquid …
Number of citations: 67 aocs.onlinelibrary.wiley.com
M Wyss‐Benz, L Streit, E Ebert - Physiologia Plantarum, 1989 - Wiley Online Library
… Uptake of |'''C]-putrescine (specific activity 4.37 TBq mor') by stem explants from Nicotiatta tabacum Xanthi and its incorporation into feruloylputrescine and caffeoylputrescine. Label (a, …
Number of citations: 11 onlinelibrary.wiley.com
BA Acosta-Estrada, SO Serna-Saldívar… - Journal of Cereal …, 2015 - Elsevier
Solids from wastewater of the tortilla industry, known as nejayote, are a potential source of chemopreventive phenolic compounds. Phenolic compounds were identified and quantified …
Number of citations: 39 www.sciencedirect.com
M Wyss-Benz, L Streit, E Ebert - Plant physiology, 1990 - academic.oup.com
The role of feruloylputrescine (FP) and of caffeoylputrescine (CP) was investigated in an explant system of stem explants from day-neutral Nicotiana tabacum L. var Xanthi nc. Previously…
Number of citations: 17 academic.oup.com
TA Wheaton, I Stewart - Nature, 1965 - nature.com
… being feruloylputrescine. A search of the literature revealed that feruloylputrescine had … The distribution of feruloylputrescine in the leaves and juice of several varieties of citrus was …
Number of citations: 81 www.nature.com
K NAKASE, I KIMURA, M KIMURA - The Japanese Journal of …, 1990 - jstage.jst.go.jp
The contracting or inhibitory effects of pollen-extract components, diamines and derivatives of feruloylputrescine (FP) were investigated on the isolated bladder or urethral smooth …
Number of citations: 9 www.jstage.jst.go.jp
W Wang, X Xie, Y Lv, H Guan, L Liu… - Horticulture …, 2023 - academic.oup.com
… Our findings indicate that the accumulation of these compounds is tissue-specific, and that the accumulation of N-Feruloylputrescine (Fer-Put, a type of phenolamides) can be induced …
Number of citations: 6 academic.oup.com
A Malmberg - ACTA CHEM. SCAND., SER. B., 1984 - actachemscand.org
N-Feruloylputrescine [N-(4"-aminobutyl)-3-(4'-hydroxy-3’-methoxyphenyl)-2-propenamide] has been isolated from the blue fluorescent stress zone of potato tubers (cv. Bintje) infected …
Number of citations: 31 actachemscand.org
M Roumani, S Besseau, A Hehn, R Larbat - bioRxiv, 2022 - biorxiv.org
… feruloylputrescine were significantly accumulated tomato leaves infested by Pseudomonas syringae. This … and feruloylputrescine distribution in planta in both healthy and infected plant. …
Number of citations: 2 www.biorxiv.org
S Mizukasi, Y Tanabe, M Noguchi, E Tamaki - Phytochemistry, 1971 - Elsevier
p-Coumaroyl-, caffeoyl-and feruloylputrescine have been isolated from callus tissue culture of Nicotiana tabacum. Proof of the structures was obtained by hydrolysis, color reactions, and …
Number of citations: 84 www.sciencedirect.com

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